1-(2-(Benzyloxy)-4-fluorophenyl)ethanone

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Researchers requiring a fluorinated aryl ketone intermediate with precise ortho-benzyloxy/para-fluoro substitution recognize that regioisomeric variants (e.g., 3-fluoro or free phenol) alter electronic properties critical to cross-coupling yields. This compound delivers the exact substitution pattern needed for reproducible multi-step synthesis. • Log P 3.38 - preferred for CNS drug candidate BBB permeability vs. hydroxy (Log P ~1.83) or methoxy (~2.48) analogs • Benzyl ether enables orthogonal hydrogenolysis deprotection under mild neutral conditions • Solid (mp 58-59°C); ≥97% purity; authenticated supply chain

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 106245-03-8
Cat. No. B169487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
CAS106245-03-8
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2
InChIInChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyVUAZCYADAXHDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone: Product Overview


1-(2-(Benzyloxy)-4-fluorophenyl)ethanone (CAS 106245-03-8) is a fluorinated aryl ketone building block, also known as 2'-(benzyloxy)-4'-fluoroacetophenone, with the molecular formula C15H13FO2 and a molecular weight of 244.26 g/mol . It features a benzyloxy group at the ortho position and a fluorine atom at the para position relative to the acetyl group on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex fluorinated molecules for pharmaceutical and agrochemical research . It is commercially available with a standard purity of 97% from multiple reputable suppliers, and its solid physical form (melting point 58-59°C) facilitates handling and storage [1].

Lipophilic building block Benzyl-fluorophenyl core with elevated Log P for CNS-penetrant candidate design vs. hydroxy/methoxy analogs
Orthogonal protecting group Benzyl ether enables hydrogenolysis under neutral conditions, supporting late-stage deprotection strategies Class-level strategy advantage
Solid-state handling Crystalline solid at ambient conditions, facilitating accurate weighing and synthesis scale-up Reported mp advantage vs. free phenol

Why 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone Is Unique


The specific substitution pattern of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone—with a benzyl-protected hydroxyl group ortho to the acetyl moiety and a fluorine atom para—is non-interchangeable with regioisomeric or differently substituted analogs. Changing the position of the fluorine (e.g., 3-fluoro or 2-fluoro isomers) or replacing the benzyl group with a methyl or hydrogen (free hydroxyl) alters the electronic properties, steric environment, and subsequent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions . Furthermore, the ortho-benzyloxy group serves as a masked phenol that can be selectively deprotected under mild hydrogenolysis conditions, a synthetic handle not available in the corresponding methoxy or hydroxy analogs [1]. These differences directly impact the yield, regioselectivity, and overall success of multi-step synthetic routes, making generic substitution untenable without extensive re-optimization.

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
Substitution attempt
Regioisomeric fluorine (3- or 2-fluoro) may shift electronic properties and cross-coupling reactivity, altering regioselectivity.
Benzyl ether protection
Substitution attempt
Replacing benzyl with methyl or free hydroxy removes orthogonal hydrogenolysis capability, limiting late-stage unmasking options.
Crystalline solid (58–59°C)
Substitution attempt
The hydroxy analog exhibits a lower melting point (32–34°C), which may complicate solid handling and accurate weighing at ambient temperature.

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone: Key Differentiators


Enhanced Lipophilicity vs. Hydroxy and Methoxy Analogs

The presence of the benzyl group significantly increases lipophilicity compared to the corresponding 2-hydroxy (free phenol) and 2-methoxy analogs. The consensus Log P of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is 3.38 , whereas the calculated Log P for 1-(4-fluoro-2-hydroxyphenyl)ethanone (CAS 1481-27-2) is approximately 1.83 and for 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8) is approximately 2.48 [1][2]. This 0.9–1.5 Log P unit increase translates to roughly 8- to 32-fold higher predicted membrane permeability, which is critical for designing CNS-penetrant drug candidates or agrochemicals requiring enhanced foliar uptake [1][2].

Lipophilicity vs. Analogs
Reported
ΔLog P +1.55 (vs. hydroxy), +0.90 (vs. methoxy)
Supports CNS-penetrant candidate design research
Calculated from multiple prediction models; experimental Log P may vary
Medicinal Chemistry Drug Design Physicochemical Property Prediction

Higher Melting Point vs. Hydroxy Analog

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone is a crystalline solid with a melting point of 58–59°C [1]. In contrast, the closely related hydroxy analog 1-(4-fluoro-2-hydroxyphenyl)ethanone (CAS 1481-27-2) has a significantly lower melting point of 32–34°C and is often described as a low-melting solid or semi-solid at ambient temperatures [2]. The ~25°C higher melting point of the target compound improves ease of handling, weighing, and storage under standard laboratory conditions, reducing the risk of material loss or contamination during routine synthetic operations.

Melting Point vs. Hydroxy
Head-to-head
Δm.p. ≈ +25°C
Facilitates solid-state handling at ambient conditions
Standard supplier-reported measurements
Process Chemistry Solid-State Handling Synthetic Intermediate

Benzyl Protecting Group for Orthogonal Deprotection

The benzyl group in 1-(2-(benzyloxy)-4-fluorophenyl)ethanone serves as a robust protecting group for the phenolic hydroxyl that can be cleanly removed via hydrogenolysis (H2, Pd/C) under neutral conditions, whereas methyl or ethyl ethers require harsh acidic or nucleophilic cleavage conditions that may be incompatible with other functional groups in a complex molecule [1][2]. The corresponding 2-methoxy analog (CAS 51788-80-8) and 2-ethoxy analog (CAS 220869-36-9) lack this orthogonal deprotection capability, limiting their utility in convergent synthetic routes where late-stage unmasking of a phenol is required for subsequent derivatization or to install a metal-chelating group.

Orthogonal Deprotection
Class-level
Cleavable via H₂, Pd/C (neutral); methoxy/ethoxy need harsh conditions
Enables orthogonal late-stage functionalization
Deprotection performance depends on substrate compatibility
Protecting Group Strategy Organic Synthesis Multi-Step Synthesis

Validated Analytical Data for Reproducibility

Reputable suppliers of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone provide batch-specific analytical data including NMR, HPLC, GC, and LCMS, with a standard purity specification of 97% . In a reported synthesis, the compound was obtained with a yield of 97% and fully characterized by 1H NMR and LCMS (retention time 2.68 min, M+H+ 245.1) . In contrast, some regioisomeric analogs (e.g., 1-(3-(benzyloxy)-4-fluorophenyl)ethanone, CAS 100589-87-5) are less readily available or provided with lower purity guarantees (e.g., 95%), potentially necessitating additional purification steps and introducing variability into downstream reactions [1].

Analytical Documentation
Data to verify
97% purity with full characterization vs. 95% for regioisomer
May reduce in-house purification and characterization efforts
Supplier-stated data; batch-specific verification recommended
Chemical Procurement Quality Control Research Reproducibility

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone: Applications


CNS-Penetrant Drug Synthesis

The elevated Log P (3.38) of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, compared to its hydroxy (Log P ~1.83) and methoxy (Log P ~2.48) analogs, makes it a preferred intermediate for constructing drug candidates targeting central nervous system (CNS) disorders. The increased lipophilicity correlates with improved blood-brain barrier permeability, a critical parameter for CNS drug design . This compound can serve as a key building block in the synthesis of benzodiazepine receptor ligands or dopamine modulators where fluorine substitution enhances metabolic stability and benzyl group provides a handle for further elaboration [1].

Agrochemical Foliar Uptake Optimization

In agrochemical research, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone's higher Log P (3.38) translates to increased foliar uptake and systemic transport in plants compared to more polar analogs . The benzyl group can be strategically retained or later removed via hydrogenolysis to reveal a phenol for conjugation with plant metabolites or to install a prodrug moiety. This compound is thus suitable for synthesizing fluorinated fungicides, herbicides, or insecticide precursors where enhanced lipophilicity drives efficacy .

Convergent Synthesis with Orthogonal Protection

The benzyl ether functionality in 1-(2-(benzyloxy)-4-fluorophenyl)ethanone enables orthogonal deprotection strategies in complex molecule synthesis . Researchers can carry the benzyl-protected phenol through multiple synthetic steps and then selectively unmask it via hydrogenolysis under mild, neutral conditions without affecting acid- or base-sensitive groups elsewhere in the molecule. This capability is particularly valuable in the synthesis of natural product analogs, macrocyclic inhibitors, or polymer-bound intermediates where late-stage functionalization is required [1].

Application
Selection Property
Validation Focus
CNS-penetrant candidate design
Lipophilic benzyl-fluorophenyl core
BBB permeability prediction and metabolic stability
Agrochemical foliar uptake research
Enhanced lipophilicity for systemic transport
Plant uptake and translocation studies
Complex molecule synthesis with orthogonal protection
Benzyl hydrogenolysis under mild neutral conditions
Late-stage functionalization compatibility

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